molecular formula C17H14Cl2O4 B12461856 (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid

(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid

Cat. No.: B12461856
M. Wt: 353.2 g/mol
InChI Key: ABGRTTPDQCERDW-UHFFFAOYSA-N
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Description

(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes two chlorine atoms, a methoxy group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid: Characterized by the presence of two chlorine atoms and a methoxy group.

    (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}prop-2-enoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methylphenyl}prop-2-enoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

3-[2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H14Cl2O4/c1-22-15-8-11(6-7-17(20)21)14(19)9-16(15)23-10-12-4-2-3-5-13(12)18/h2-9H,10H2,1H3,(H,20,21)

InChI Key

ABGRTTPDQCERDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2Cl

Origin of Product

United States

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